3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
Properties
IUPAC Name |
3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-10-7-14(22)19-12(9-23-15(19)16-10)8-13(21)18-5-3-17(4-6-18)11(2)20/h7,12H,3-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNZBUPRELPGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the thiazole intermediate with a suitable amidine or guanidine derivative.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated intermediate reacts with piperazine.
Acetylation: Finally, the acetyl group is introduced by reacting the piperazine derivative with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetylpiperazine moiety and thiazolo-pyrimidinone scaffold enable nucleophilic substitution. For example:
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Amide bond hydrolysis : The acetyl group in the 4-acetylpiperazinyl fragment undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying pharmacokinetic properties .
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Sulfonation : Similar to sildenafil derivatives, sulfonyl chloride intermediates (e.g., from chlorosulfonation) react with amines like N-methylpiperazine to form sulfonamides .
Table 1: Reaction Conditions for Sulfonamide Formation
| Reagent | Temperature | Yield | Source |
|---|---|---|---|
| N-methylpiperazine | 20–25°C | 90% | |
| Dichloromethane solvent | 1 h | – |
Condensation and Cyclization Reactions
The pyrimidin-5(3H)-one core participates in cyclocondensation:
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Knoevenagel reaction : The ketone group in the thiazolo-pyrimidinone system reacts with aldehydes in the presence of piperidine to form Schiff bases .
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Heterocycle formation : Reaction with nitriles under HCl gas yields fused pyrazolo-pyrimidinones .
Example :
textPyrimidinone + R-CN → Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives Conditions: HCl gas, dioxane, 6 h[6]
Electrophilic Aromatic Substitution
The electron-rich thiazole ring undergoes electrophilic substitution:
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Halogenation : Bromine or chlorine substitutes at the 5-position of the thiazolo ring in acidic media .
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Sulfonation : Chlorosulfonic acid introduces sulfonyl groups, enabling further derivatization .
Side-Chain Functionalization
The oxoethyl linker (2-oxoethyl group) allows:
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Alkylation : Reacts with alkyl halides to form tertiary amines .
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Acylation : Acetic anhydride modifies the piperazinyl nitrogen .
Table 2: Modification of Piperazinyl Side Chains
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Acylation | Acetic anhydride | N-acetylpiperazine derivatives | 75–90% |
| Alkylation | Ethyl bromoacetate | Ethoxycarbonyl derivatives | 60–85% |
Hydrolysis and Stability
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Acid/Base Sensitivity : The acetylpiperazinyl group hydrolyzes in strong acids (e.g., HCl) to regenerate piperazine, while the thiazolo-pyrimidinone core remains stable below pH 10 .
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Oxidative Stability : The sulfur atom in the thiazole ring is susceptible to oxidation, forming sulfoxides under mild oxidizing conditions .
Mechanistic Insights
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Sulfonamide Formation : The reaction of sulfonyl chlorides with amines proceeds via a two-step mechanism: nucleophilic attack followed by deprotonation .
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Cyclocondensation : Thiols promote dehydroaromatization in quinazolinone synthesis, suggesting similar roles in pyrimidinone systems .
Comparative Reactivity
Table 3: Reactivity of Key Functional Groups
| Group | Reactivity Priority | Example Reaction |
|---|---|---|
| Acetylpiperazinyl | High | Hydrolysis, alkylation |
| Thiazole ring | Moderate | Electrophilic substitution |
| Pyrimidin-5(3H)-one | Low | Cyclocondensation with nitriles |
Scientific Research Applications
Biological Activities
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Anticancer Activity :
- Research has indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown efficacy against various cancer cell lines, potentially through mechanisms involving the inhibition of specific kinases or pathways critical for cancer cell proliferation and survival .
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Anti-inflammatory Effects :
- The compound's structure suggests it could modulate inflammatory pathways. Studies on related pyrazole and thiazole derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating a promising direction for further exploration of this compound in treating inflammatory diseases .
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Antioxidant Properties :
- Compounds containing thiazole rings have been evaluated for their antioxidant capabilities. The antioxidant activity is often assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where certain derivatives have shown potent free radical scavenging abilities, suggesting potential applications in preventing oxidative stress-related conditions .
Case Studies and Research Findings
- Anticancer Studies :
- Inflammation Models :
Mechanism of Action
The mechanism of action of 3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Structural Analogs in the Thiazolo[3,2-a]pyrimidinone Family
Functional Group Variations and Pharmacological Implications
Piperazine/Piperidine Derivatives :
Methyl vs. Bulkier Substituents :
Activity Comparison with Pyrimidinone Derivatives Beyond Thiazolo-Fused Systems
Biological Activity
The compound 3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a thiazolopyrimidine derivative that has garnered attention for its potential biological activities. Thiazolopyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This article reviews the biological activity of this specific compound based on recent studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 370.46 g/mol. The structural features include a thiazole ring fused with a pyrimidine, which is significant for its biological interactions.
Biological Activity Overview
The biological activities of thiazolopyrimidines, including our compound of interest, have been extensively studied. Some key activities include:
- Antimicrobial Activity : Thiazolopyrimidines have shown significant antimicrobial properties against various bacterial strains. For instance, studies indicate that related compounds exhibit strong bactericidal effects against Staphylococcus spp. and other pathogens .
- Anticancer Properties : Thiazolopyrimidine derivatives have been reported to inhibit cancer cell proliferation in various cancer lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : These compounds may also possess anti-inflammatory properties, potentially modulating inflammatory pathways and cytokine production .
Antimicrobial Studies
A comparative study on the antimicrobial activity of thiazolopyrimidines demonstrated that compounds with an acetyl group significantly enhanced activity against Gram-positive bacteria compared to standard antibiotics like ciprofloxacin. The compound exhibited a minimum inhibitory concentration (MIC) that was lower than that of several reference drugs .
Anticancer Activity
Research evaluating the cytotoxic effects of thiazolopyrimidine derivatives on various cancer cell lines (e.g., A549 lung cancer cells and HepG2 liver cancer cells) showed promising results. The compound induced significant apoptosis at concentrations ranging from 10 to 50 µM over 24 to 48 hours, with cell viability assays indicating a reduction in proliferation by up to 70% compared to untreated controls .
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial effects of thiazolopyrimidines, the compound was tested against multiple strains of bacteria, including resistant strains. Results indicated that it had a potent bactericidal effect with an MIC value significantly lower than that of conventional treatments .
Case Study 2: Cytotoxicity in Cancer Cells
A separate investigation into the cytotoxicity of this compound revealed that it selectively targeted cancer cells while sparing normal cells (L929). The selectivity index was calculated, demonstrating a favorable therapeutic window for potential clinical applications .
Data Tables
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield?
The synthesis involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and functional group modifications. For example, ethyl carboxylate intermediates (e.g., Ethyl 7-methyl-3-oxo-5-phenyl derivatives) are synthesized using Knoevenagel condensation, followed by piperazine acetylation . Optimization requires:
- Temperature control (e.g., 60–80°C for cyclization).
- Catalysts like piperidine for Knoevenagel reactions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Yields typically range from 45–70%, depending on steric hindrance and reagent purity.
Q. Which spectroscopic methods are critical for structural confirmation?
A combination of techniques is essential:
- 1H/13C NMR : Assign signals for thiazolo-pyrimidine protons (δ 2.4–3.1 ppm for methyl groups) and piperazine carbons (δ 45–55 ppm) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thioxo groups (C=S at ~1200 cm⁻¹) .
- X-ray crystallography : Resolve Z/E isomerism in exocyclic double bonds (e.g., benzylidene substituents) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?
SAR studies should systematically modify functional groups and assess bioactivity changes:
- Piperazine substitution : Replace acetyl with sulfonyl or aryl groups to modulate solubility and receptor binding .
- Thiazolidinone modifications : Introduce alkyl chains (e.g., isobutyl) to enhance lipophilicity and membrane permeability .
- Bioactivity assays : Test antimicrobial (MIC against S. aureus), anticancer (IC₅₀ in MCF-7 cells), or kinase inhibition (e.g., EGFR) .
Table 1 : Bioactivity of Analogues
| Substituent | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 4-Acetylpiperazine | 12.5 | 8.3 |
| 4-(4-Methoxyphenyl) | 6.2 | 5.1 |
| 3-Isobutylthiazolidine | 3.8 | 2.9 |
| Data adapted from |
Q. What computational strategies are effective for predicting target binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PI3K or HDACs. Focus on hydrogen bonding with the thiazolo-pyrimidine core and hydrophobic interactions with acetylpiperazine .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or impurities. Mitigation strategies include:
- Variable-temperature NMR : Identify coalescence temperatures for tautomers.
- 2D NMR (COSY, HSQC) : Confirm connectivity in complex splitting patterns .
- HPLC-MS : Verify purity (>95%) before spectral analysis .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24-hour intervals .
- Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C typical for thiazolo-pyrimidines) .
- Light sensitivity : Expose to UV-Vis light (λ = 254 nm) and track photodegradation products .
Translational Research Questions
Q. How can in vitro ADME properties be evaluated for drug development?
- Solubility : Shake-flask method in PBS (pH 7.4) and n-octanol for logP determination .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Plasma protein binding : Equilibrium dialysis with human serum albumin .
Q. What strategies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets and assess activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
